3-(difluoromethoxy)-2-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOEWNTYLNQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Difluoromethoxy 2 Fluorobenzoic Acid
Strategies for the Installation of Difluoromethoxy Moieties
The introduction of the difluoromethoxy (OCF2H) group is a key challenge in the synthesis of the target molecule. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.
Photoredox Catalysis in Difluoromethylation and Related Reactions
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-CF2H and O-CF2H bonds under mild conditions. nih.govnih.gov This methodology relies on the generation of difluoromethyl radicals from suitable precursors upon activation by a photocatalyst in the presence of visible light. rsc.orgrsc.org These highly reactive radicals can then engage in a variety of transformations to install the difluoromethyl group.
The general mechanism involves the excitation of a photocatalyst (typically a ruthenium or iridium complex) by visible light, followed by a single-electron transfer (SET) process with a difluoromethylating reagent to generate the •CF2H radical. acs.orgnih.gov This radical can then be trapped by a suitable substrate. For the synthesis of a difluoromethoxy arene, a common strategy involves the reaction of a phenol with a difluoromethyl radical source.
Recent advancements have focused on the development of difunctionalization reactions, where the difluoromethyl group and another functional group are introduced simultaneously across a double bond. acs.orgmdpi.com While not directly applicable to the synthesis of the target benzoic acid from a pre-aromatized precursor, these methods highlight the versatility of photoredox-generated difluoromethyl radicals.
Development and Application of Novel Difluoromethylation Reagents
A variety of reagents have been developed for the introduction of the difluoromethyl group, each with its own advantages and reactivity profile. researchgate.netresearchgate.netrsc.org These reagents can be broadly categorized as sources of nucleophilic, electrophilic, or radical difluoromethyl species.
For the formation of an O-CF2H bond on an aromatic ring, radical difluoromethylation is a common approach. One notable reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as the "Baran reagent," which serves as an effective source of the •CF2H radical upon treatment with an oxidant. researchgate.net Other precursors include sulfonium salts and phosphonium salts. nih.govmdpi.com
The table below summarizes some common difluoromethylating reagents and their typical applications.
| Reagent Class | Example Reagent | Species Generated | Typical Application |
| Sulfinates | Zinc difluoromethanesulfinate (DFMS) | •CF2H | Radical difluoromethylation of heterocycles and other nucleophiles. researchgate.net |
| Phosphonium Salts | (Triphenylphosphonio)difluoromethane bromide | •CF2H | Photoredox-mediated difluoromethylation of alkenes. nih.govmdpi.com |
| Sulfoximines | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | •CF2H | Oxy-difluoromethylation of alkenes under photoredox conditions. nih.gov |
| Gases | Chlorodifluoromethane (CHClF2) | :CF2 (difluorocarbene) | Reaction with phenols to form difluoromethoxyarenes. researchgate.netrsc.orgprepchem.com |
Regioselective Fluorination Techniques for Benzoic Acid Derivatives
The introduction of a fluorine atom at the C2 position of the benzoic acid ring requires precise regiocontrol. Several fluorination strategies can be employed, broadly classified as nucleophilic and electrophilic approaches.
Nucleophilic and Electrophilic Fluorination Approaches
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion source. alfa-chemistry.com This is a common method for introducing fluorine into aromatic rings, particularly when activated by electron-withdrawing groups. In the context of benzoic acid derivatives, a suitable leaving group, such as a nitro group or a halogen, would be required at the target position. Common nucleophilic fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com The synthesis of 2-fluorobenzoic acids from 1-arylbenziodoxolones using fluoride salts is a notable example of this approach. arkat-usa.org
Electrophilic fluorination , on the other hand, involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. wikipedia.orgalfa-chemistry.com The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. For a 3-substituted benzoic acid, direct electrophilic fluorination would likely lead to a mixture of products, with the fluorine atom being directed to positions ortho and para to activating groups and meta to deactivating groups.
| Approach | Reagent Type | Example Reagents | Substrate Requirement |
| Nucleophilic | Fluoride Salts | KF, CsF | Aromatic ring with a good leaving group at the desired position. alfa-chemistry.com |
| Electrophilic | N-F Reagents | Selectfluor®, NFSI | Electron-rich aromatic ring. wikipedia.orgalfa-chemistry.com |
Directed Fluorination Methodologies
To achieve high regioselectivity in the fluorination of benzoic acid derivatives, directed C-H activation strategies have been developed. These methods utilize a directing group, often the carboxylic acid itself or a derivative, to guide a metal catalyst to a specific C-H bond for functionalization. chemrxiv.orgchemrxiv.org
Palladium-catalyzed C-H fluorination has been a significant area of research. researchgate.net In this approach, a palladium catalyst coordinates to the directing group, bringing it into proximity with the target C-H bond. Subsequent oxidative addition and reductive elimination steps lead to the formation of the C-F bond. While powerful, these methods often require specific directing groups and carefully optimized reaction conditions.
Recent advancements have demonstrated the direct β-C(sp³)–H fluorination of aliphatic carboxylic acids, showcasing the potential of directing group strategies for selective fluorination. chemrxiv.orgchemrxiv.org Applying similar principles to the ortho-C(sp²)–H fluorination of benzoic acids is a viable strategy for the synthesis of 2-fluorobenzoic acid derivatives.
Multi-Step Synthesis Pathways and Optimization
The synthesis of 3-(difluoromethoxy)-2-fluorobenzoic acid is inherently a multi-step process, requiring the careful orchestration of the difluoromethoxylation and fluorination steps, along with the introduction and potential manipulation of the carboxylic acid functionality. vapourtec.comsavemyexams.com
A plausible synthetic route could commence with a readily available substituted benzoic acid or a precursor that allows for the sequential introduction of the required functional groups. For instance, a synthesis could start with a 3-hydroxybenzoic acid derivative. The phenolic hydroxyl group can be converted to the difluoromethoxy group, followed by a directed ortho-fluorination of the aromatic ring.
An example of a multi-step synthesis for a related compound, 3-difluoromethoxy-2,4,5-trifluorobenzoic acid, starts from 2,4,5-trifluoro-3-hydroxybenzoic acid. prepchem.com This precursor is treated with sodium hydroxide and then chlorodifluoromethane in an autoclave at elevated temperature and pressure to install the difluoromethoxy group. prepchem.com This highlights a common industrial method for difluoromethoxylation.
The optimization of a multi-step synthesis involves several key considerations:
Order of Reactions: The sequence of bond formations is critical to avoid unwanted side reactions and to ensure compatibility of functional groups with the reaction conditions of subsequent steps.
Protecting Groups: The carboxylic acid group may require protection during certain transformations to prevent it from interfering with the desired reaction.
Purification: Efficient purification methods at each step are necessary to ensure the purity of the final product.
The development of a robust and scalable synthesis of this compound will likely involve a combination of classical and modern synthetic methodologies, with careful optimization of each step to achieve the desired product in high yield and purity.
Design and Development of Efficient Synthetic Routes
The most plausible and efficient synthetic route to this compound commences with the commercially available precursor, 2-fluoro-3-hydroxybenzoic acid. The key transformation in this synthetic design is the introduction of the difluoromethyl group onto the phenolic oxygen.
A common and effective method for this difluoromethylation involves the reaction of 2-fluoro-3-hydroxybenzoic acid with a suitable difluoromethane source, such as chlorodifluoromethane (CHClF₂). This reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the difluorocarbene intermediate generated from the difluoromethane source. The reaction is often conducted under pressure in a sealed vessel to maintain a sufficient concentration of the gaseous difluoromethane source.
An alternative and increasingly popular difluoromethylating agent is fluoroform (CHF₃). While less reactive than chlorodifluoromethane, fluoroform is a more environmentally benign reagent. acs.org The utilization of fluoroform for the difluoromethylation of phenols has been successfully demonstrated, often requiring strong bases to facilitate the deprotonation and subsequent reaction. acs.org
Scheme 1: Proposed Synthesis of this compound

Table 1: Key Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Reagent(s) | Solvent | Key Conditions | Product |
| 1 | 2-Fluoro-3-hydroxybenzoic acid | 1. Base (e.g., KOH, NaOH) 2. Difluoromethylating agent (e.g., CHClF₂, CHF₃) | Aprotic polar solvent (e.g., DMF, NMP) | Elevated temperature and pressure | This compound |
Strategic Coupling and Esterification Reactions
While the primary synthetic route focuses on the direct difluoromethylation of a pre-functionalized benzoic acid, strategic coupling reactions can also be envisioned for the construction of the core aromatic scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could potentially be employed to assemble the substituted benzene (B151609) ring from smaller fragments. However, for a molecule with the substitution pattern of this compound, the direct functionalization approach is generally more convergent and efficient.
Esterification of the final carboxylic acid is a common requirement for subsequent synthetic transformations or for the preparation of active pharmaceutical ingredients. The esterification of this compound can be achieved through various standard methods. Given the potential for steric hindrance around the carboxylic acid group due to the ortho-fluorine and meta-difluoromethoxy substituents, methods suitable for hindered acids may be particularly effective.
One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.
For more sterically hindered benzoic acids, alternative esterification methods can be employed. These include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, followed by reaction with the desired alcohol. Another effective method for hindered acids involves the use of trifluoroacetic anhydride. acs.org The existence of the methyl ester, methyl 3-(difluoromethoxy)-2-fluorobenzoate, as a commercially available product suggests that its synthesis is well-established.
Table 2: Common Esterification Methods for this compound
| Method | Reagents | Key Features |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible, often requires excess alcohol or water removal. |
| Carbodiimide Coupling | Alcohol, DCC or EDC, Base (e.g., DMAP) | Mild conditions, suitable for a wide range of substrates. |
| Trifluoroacetic Anhydride Method | Alcohol, Trifluoroacetic Anhydride | Effective for sterically hindered carboxylic acids. acs.org |
Modern Methodologies in Fluorinated Compound Synthesis
The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, safer, and sustainable methodologies. The synthesis of fluorinated compounds, in particular, has benefited from these advancements.
Application of Flow Chemistry in Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fluorinated compounds. amt.uknih.gov These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and high-throughput screening. amt.uknih.gov
The difluoromethylation of phenols, a key step in the synthesis of this compound, is particularly well-suited for flow chemistry. Reactions involving gaseous reagents like chlorodifluoromethane or fluoroform can be performed more safely and efficiently in a flow reactor, allowing for precise control of gas-liquid mixing and reaction parameters. acs.org Continuous flow systems can facilitate the use of fluoroform, an environmentally friendly but less reactive difluoromethylating agent, by enabling the use of high pressures and temperatures in a controlled manner. acs.org The application of flow chemistry can lead to higher yields, reduced reaction times, and a smaller environmental footprint compared to traditional batch processes. amt.uknih.gov
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.
While the primary synthesis of this compound involves building the molecule from a pre-functionalized starting material, LSF strategies could be envisioned for the introduction of the difluoromethoxy group onto a more complex molecule already containing the 2-fluorobenzoic acid moiety. For example, a late-stage C-H activation/functionalization approach could potentially be developed to directly convert 2-fluorobenzoic acid or its derivatives to the desired product, although this would be a challenging transformation requiring high regioselectivity. More commonly, LSF is applied to larger, more complex drug candidates. The principles of LSF, however, drive the development of novel fluorination and alkoxylation reactions that could be adapted for the synthesis of building blocks like this compound. The development of new reagents and catalytic systems for the late-stage introduction of alkoxy and fluoroalkoxy groups is an active area of research. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethoxy 2 Fluorobenzoic Acid Derivatives
Reaction Pathways of Difluoromethoxy-Substituted Aromatic Systems
The presence of the difluoromethoxy (OCF₂H) group on an aromatic ring opens up specific reaction pathways, particularly those involving radical intermediates and processes facilitated by electron transfer.
The introduction of the difluoromethoxy group onto aromatic systems often proceeds through a radical-mediated mechanism. rsc.org Recent advancements have utilized visible-light photocatalysis to generate the difluoromethoxyl radical (•OCF₂H) under mild, room-temperature conditions. rsc.orgnih.gov This approach avoids the need for pre-functionalization of the aromatic ring, which is a significant advantage for late-stage functionalization in drug discovery. rsc.org
The general mechanism involves the generation of the •OCF₂H radical from a suitable precursor. This radical then adds to the aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate. rsc.orgnih.gov Subsequent oxidation and deprotonation yield the final difluoromethoxylated aromatic product. rsc.org The regioselectivity of this radical addition is primarily governed by the electronic properties of the substituents already present on the aromatic ring. rsc.org For instance, in the case of a bulky substituent, the •OCF₂H radical tends to add to the position most distant from that group to minimize steric hindrance. rsc.org This radical-based strategy provides a powerful tool for creating diverse isomers for structure-activity relationship (SAR) studies. rsc.org
Table 1: Examples of Radical Difluoromethoxylation of Arenes
| Substrate | Product(s) | Yield (%) | Conditions |
|---|---|---|---|
| Anisole | o/m/p-Difluoromethoxyanisole | 65 | Photocatalyst, Light Source, Room Temp |
| Toluene | o/m/p-Difluoromethoxytoluene | 72 | Photocatalyst, Light Source, Room Temp |
| Fluorobenzene | o/m/p-Difluoromethoxyfluorobenzene | 58 | Photocatalyst, Light Source, Room Temp |
Single-electron transfer (SET) is a fundamental process that initiates many of the radical transformations observed in fluorinated aromatic systems. numberanalytics.com In the context of photocatalytic difluoromethoxylation, the process begins with the excitation of a photoredox catalyst by visible light. rsc.org The excited catalyst then engages in a single-electron transfer with a difluoromethoxylating reagent. rsc.org This SET event generates a radical intermediate that subsequently releases the •OCF₂H radical. rsc.orgnih.gov
The feasibility of SET is rooted in the principles of Marcus theory, which relates the rate of electron transfer to the driving force and reorganization energy of the system. numberanalytics.com In these fluorinated systems, the photocatalyst acts as an electron acceptor, and its high excited-state oxidation potential enables the oxidation of the reagent to trigger the radical cascade. rsc.orgnih.gov Computational and experimental studies have confirmed that this SET pathway leads exclusively to the liberation of the •OCF₂H radical, which is then trapped by the (hetero)arene substrate. rsc.org The resulting cyclohexadienyl radical is then oxidized in a second SET step by the photocatalyst, completing the catalytic cycle. nih.gov This strategy, which leverages SET under mild photocatalytic conditions, has become a powerful method for synthesizing a wide array of fluorinated compounds. numberanalytics.com
The fluorine atom at the 2-position and the electron-withdrawing difluoromethoxy group at the 3-position significantly activate the aromatic ring of 3-(difluoromethoxy)-2-fluorobenzoic acid towards nucleophilic aromatic substitution (SNAr). SNAr is a classical reaction for electron-poor fluoroarenes. nih.gov However, traditional SNAr reactions often require highly activated substrates.
Recent methodologies have enabled the SNAr of even unactivated or electron-neutral fluoroarenes through organic photoredox catalysis. nih.gov This process, termed cation radical-accelerated nucleophilic aromatic substitution, involves an initial single-electron transfer from the fluoroarene to an excited photocatalyst, generating an aryl radical cation. This radical cation is significantly more electrophilic and susceptible to nucleophilic attack than the neutral arene. nih.gov Following nucleophilic addition, a second electron transfer and loss of the fluoride (B91410) leaving group yield the substituted product. This method is compatible with various nucleophiles, including azoles, amines, and carboxylic acids, and proceeds under mild conditions. nih.gov The strong C-F bond (around 126 kcal/mol) makes transition-metal-catalyzed couplings challenging, elevating the importance of SNAr-based functionalization. nih.gov
Carboxylic Acid Reactivity in Fluorinated Benzoic Acid Scaffolds
The electronic effects of the fluorine substituents also modulate the reactivity of the carboxylic acid group, influencing key reactions such as decarboxylation, esterification, and amidation.
The decarboxylation of aromatic carboxylic acids has traditionally been challenging, often requiring high temperatures (e.g., 140 °C or higher) that limit the scope of the reaction. acs.orgnih.gov However, new strategies involving photoinduced, copper-catalyzed radical decarboxylation have enabled this transformation under much milder conditions. acs.orgresearchgate.net
This approach is based on a ligand-to-metal charge transfer (LMCT) process. The benzoate, formed in situ, coordinates to a copper(II) salt. researchgate.net Irradiation with light induces the LMCT, leading to homolysis of the O-Cu bond and generating an aryl carboxyl radical. This radical readily loses CO₂ to form an aryl radical. researchgate.net The copper complex can then capture this aryl radical to form a high-valent arylcopper(III) intermediate, which undergoes facile reductive elimination to form new C-F, C-O, or other bonds. nih.govresearchgate.net This method represents a significant advance, enabling the decarboxylative functionalization of a wide range of benzoic acids, including those with thermally sensitive groups. acs.org The efficiency of this radical decarboxylation pathway provides a powerful alternative to traditional polar mechanisms. nih.gov
The esterification and amidation of this compound are fundamental transformations for creating derivatives. The electron-withdrawing fluorine and difluoromethoxy groups increase the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by alcohols or amines.
Recent studies on the esterification of fluorinated aromatic carboxylic acids have focused on developing efficient catalytic systems. For example, the metal-organic framework UiO-66-NH₂ has been used as a heterogeneous catalyst for the methyl esterification of various fluorobenzoic acids using methanol. rsc.org This method significantly reduces reaction times compared to traditional derivatizing agents like BF₃·MeOH complexes. rsc.org The mechanism involves the activation of the carboxylic acid by the catalyst, facilitating the nucleophilic addition of the alcohol. The process has been optimized using the Taguchi model, demonstrating high conversion yields for a wide range of fluorinated isomers. rsc.org
Amidation reactions proceed via a similar mechanism, typically involving the activation of the carboxylic acid with a coupling agent to form a highly reactive intermediate (e.g., an active ester or an acyl isourea), which is then readily attacked by an amine nucleophile. The synthesis of various amide derivatives of fluorobenzoic acids has been reported for biological evaluation. globalscientificjournal.comnih.gov
Table 2: Catalytic Esterification of Fluorobenzoic Acids
| Fluorobenzoic Acid Isomer | Catalyst | Reaction Time (h) | Relative Conversion Yield (%) |
|---|---|---|---|
| 2-Fluorobenzoic acid | UiO-66-NH₂ | 10 | 145.6 |
| 3-Fluorobenzoic acid | UiO-66-NH₂ | 10 | 150.2 |
| 4-Fluorobenzoic acid | UiO-66-NH₂ | 10 | 169.8 |
| 2,6-Difluorobenzoic acid | UiO-66-NH₂ | 10 | 130.5 |
Electronic and Steric Influence of Multiple Fluorine Substituents on Chemical Reactivity
The chemical reactivity of this compound is profoundly shaped by the electronic and steric properties of its two distinct fluorine-containing substituents. The interplay between the ortho-fluoro group and the meta-difluoromethoxy group modifies the characteristics of the carboxylic acid function and the aromatic ring.
The primary electronic influence of both the 2-fluoro and 3-difluoromethoxy substituents is their strong inductive electron-withdrawing effect (-I). Fluorine's high electronegativity allows it to pull electron density through the sigma bonds of the benzene (B151609) ring. documentsdelivered.com This effect is amplified in the difluoromethoxy group (-OCF₂H), where two fluorine atoms strongly withdraw electron density from the methoxy (B1213986) group, thereby enhancing its electron-withdrawing capacity from the aromatic ring. This inductive withdrawal of electron density serves to stabilize the carboxylate anion (the conjugate base) that forms upon deprotonation of the carboxylic acid. libretexts.org By delocalizing the negative charge, the stability of the anion is increased, which in turn increases the acidity of the parent carboxylic acid, making it a stronger acid than benzoic acid itself. libretexts.org
Beyond electronic effects, the ortho-fluoro substituent exerts a significant steric influence, a phenomenon commonly known as the "ortho effect". libretexts.orgwikipedia.org The spatial bulk of the fluorine atom, positioned adjacent to the carboxylic acid group, forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This steric hindrance inhibits the resonance between the carboxyl group's π-system and the aromatic ring. wikipedia.orgcdnsciencepub.com While resonance with the ring is generally stabilizing for the undissociated acid molecule, its disruption has a more pronounced effect on the energy of the neutral molecule than on the carboxylate anion. cdnsciencepub.com The net result is a relative stabilization of the conjugate base, which leads to a notable increase in acid strength for nearly all ortho-substituted benzoic acids, regardless of the substituent's electronic nature. quora.comcdnsciencepub.com
In the case of this compound, these effects are combined. The powerful inductive electron withdrawal from both the -F and -OCF₂H groups, coupled with the sterically induced "ortho effect" from the 2-fluoro substituent, work in concert to significantly increase the acidity of the molecule compared to its monofluorinated or non-fluorinated counterparts.
The following table provides comparative acidity data for related benzoic acid derivatives to illustrate these substituent effects.
Interactive Data Table: Acidity of Substituted Benzoic Acids
| Compound | Substituent(s) | pKₐ | Expected Influence on Acidity |
| Benzoic Acid | None | 4.20 | Baseline |
| 2-Fluorobenzoic Acid | 2-F | 3.27 | Increased (Ortho effect, -I effect) |
| 3-Fluorobenzoic Acid | 3-F | 3.86 wikipedia.org | Increased (-I effect) |
| 4-Fluorobenzoic Acid | 4-F | 4.14 | Slightly Increased (-I effect) |
| This compound | 2-F, 3-OCF₂H | Lower than 3.27 (Predicted) | Significantly Increased (Combined ortho and multiple -I effects) |
Computational and Theoretical Analysis of 3 Difluoromethoxy 2 Fluorobenzoic Acid
Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-(difluoromethoxy)-2-fluorobenzoic acid, a DFT analysis would provide fundamental insights into its chemical behavior. The B3LYP functional, for instance, is often employed for its balance of accuracy and computational efficiency in describing medium to large-sized molecules. nih.gov
A DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. This process yields key structural parameters. While specific data for the title compound is not available, studies on similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid have shown how DFT can predict bond lengths and angles with reasonable accuracy compared to experimental data. nih.govnih.gov
The analysis would also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.govyoutube.com The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For instance, in many benzoic acid derivatives, the HOMO is distributed over the benzene (B151609) ring and the carboxyl group, while the LUMO is often centered on the ring. The presence of the electron-withdrawing fluorine and difluoromethoxy groups would significantly influence this distribution.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with transition states. For this compound, this could involve modeling its synthesis or its reactions with other molecules.
DFT calculations can be used to map the potential energy surface of a reaction. nih.gov This would involve identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For example, in reactions involving benzoic acids, such as esterification or amide bond formation, computational modeling can help understand how the substituents on the benzene ring affect the reactivity of the carboxylic acid group. The electron-withdrawing nature of the fluorine and difluoromethoxy groups in this compound would be expected to increase the acidity of the carboxylic proton and influence the reaction pathways. libretexts.org
Conformational Studies and Intramolecular Interactions
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, including the C-O bond of the difluoromethoxy group and the C-C bond connecting the carboxyl group to the ring, leading to various possible conformers.
Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. nih.govcwu.edu This can be achieved by systematically rotating the dihedral angles of interest and calculating the energy at each step. The difluoromethoxy group is known to have a smaller rotational barrier around the ArO–CF2R bond compared to a trifluoromethyl group, allowing it to access a wider range of conformations. researchgate.net
Theoretical Prediction and Validation of Spectroscopic Characteristics
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would typically involve the prediction of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its IR and Raman spectra. nih.govnih.gov The calculated frequencies are often scaled to better match experimental values. This allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of bonds.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions can aid in the interpretation of complex experimental NMR spectra and confirm the structure of the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) studies are used in medicinal chemistry and toxicology to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govyoutube.com If this compound were part of a library of compounds being tested for a specific biological target, QSAR models could be developed.
These models use calculated molecular descriptors, which are numerical representations of the chemical's properties. For this compound, relevant descriptors would include:
Electronic descriptors: such as the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing ability of the substituents. youtube.com
Steric descriptors: like molar refractivity (MR), which relates to the volume of the molecule. youtube.com
Hydrophobic descriptors: such as the partition coefficient (logP), which measures the molecule's lipophilicity.
By building a mathematical relationship between these descriptors and the observed activity for a series of molecules, a QSAR model can be created. nih.gov This model can then be used to predict the activity of new, untested compounds and to guide the design of more potent or safer molecules. The specific combination of fluoro and difluoromethoxy substituents on the benzoic acid core would contribute unique electronic and steric properties that would be quantified in a QSAR study. nih.gov
Application As a Strategic Synthetic Building Block and Intermediate
Precursor in the Synthesis of Diverse Functionalized Aromatic Compounds
3-(Difluoromethoxy)-2-fluorobenzoic acid is a key intermediate in the synthesis of a variety of functionalized aromatic compounds. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acyl chlorides, which then serve as handles for further synthetic manipulations, including cross-coupling reactions and nucleophilic substitutions.
The presence of the difluoromethoxy group is particularly significant as it can act as a lipophilic hydrogen bond donor, potentially enhancing the binding interactions of the final compound with biological targets. nih.gov The synthesis of various fluorinated benzoic acids is often a critical step in the production of pharmaceuticals and agrochemicals. For instance, processes have been developed for the production of fluorinated benzoic acids from corresponding benzotrifluorides. google.com While not a direct synthesis from this compound, these methods highlight the industrial importance of fluorinated benzoic acids as precursors.
A notable example of a structurally similar compound is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is a key intermediate in the synthesis of the drug Roflumilast. google.com This underscores the value of the difluoromethoxy-substituted benzoic acid motif in the construction of pharmacologically active agents. The synthesis of such intermediates often involves multi-step sequences including alkylation, reduction, diazotization, and hydrolysis. google.com
The general synthetic utility of fluorinated aromatic compounds is further demonstrated by processes for preparing fluoroaromatic compounds, such as 2-fluorobenzoic acid, through methods like diazotization of the corresponding amino-aromatic compounds in hydrogen fluoride (B91410). google.com These established synthetic routes for related fluorinated aromatics provide a framework for the potential transformations of this compound into a diverse array of functionalized aromatic products.
| Precursor Compound | Target Compound Class/Example | Synthetic Transformation | Reference |
| 3-Fluorobenzotrifluorides | 3-Fluorobenzoic acids | Hydrolysis | google.com |
| 3-Nitro-4-hydroxybenzoic acid ester | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Alkylation, Reduction, Diazotization, Hydrolysis, Alkylation, Deprotection | google.com |
| Amino-aromatic compounds | Fluoroaromatic compounds | Diazotization and decomposition | google.com |
| 2-Chloro-4,5-difluoroacetophenone | 2-Chloro-4,5-difluorobenzoic acid | Oxidation | google.com |
Integration into Heterocyclic Systems
The structural framework of this compound is particularly amenable to the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. The carboxylic acid can be used to form linkages with other molecules to initiate cyclization reactions, leading to the formation of heterocycles such as pyrazoles, quinolones, and other fused systems.
For example, pyrazole (B372694) derivatives are a well-known class of compounds with a broad spectrum of biological activities. nih.govminia.edu.egedwiserinternational.comnih.gov The synthesis of novel pyrazole derivatives often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net this compound can be converted into a suitable precursor, such as a β-ketoester, which can then be reacted with a hydrazine to form a pyrazole ring bearing the 3-(difluoromethoxy)-2-fluorophenyl substituent. While direct synthesis from this specific acid is not detailed in the provided search results, the synthesis of various fluorinated pyrazoles from related fluorinated precursors is well-documented, highlighting the feasibility of this approach. researchgate.net
Furthermore, fluorinated quinolonecarboxylic acids are an important class of synthetic antibacterial agents. google.com The synthesis of these compounds often starts from fluorinated benzoic acids. For instance, 2,4-dichloro-5-fluorobenzoic acid is a known precursor for 7-chloroquinolone compounds. google.com It is conceivable that this compound could be elaborated into a quinolone structure through established synthetic routes, which typically involve the reaction with an amine and subsequent cyclization.
The general strategy of using substituted benzoic acids to construct heterocyclic systems is a cornerstone of medicinal chemistry. The unique substitution pattern of this compound makes it an attractive starting material for accessing novel heterocyclic scaffolds.
| Starting Material Type | Target Heterocycle | General Reaction |
| Substituted Carboxylic Acid Hydrazides | Pyrazole Derivatives | Reaction with dicyanofumarate or tetracyanoethylene |
| Benzoylfluoroacetonitrile | 3-Amino-4-fluoropyrazole | Reaction with hydrazine |
| Fluorinated Benzoic Acids | Quinolonecarboxylic Acids | Multi-step synthesis including condensation and cyclization |
Ligand Development for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judicious selection of the metal and organic linker. Fluorinated organic ligands are of particular interest for the development of MOFs with tailored properties, including enhanced hydrophobicity and specific gas adsorption capabilities.
While there is no direct report in the provided search results of this compound being used as a ligand in MOF synthesis, the use of other fluorinated benzoic acids as ligands and modulators is known. For example, 2-fluorobenzoic acid has been used as a modulator in the synthesis of rare-earth cluster-based MOFs. fujifilm.com Modulators can influence the crystallization process and the final structure of the MOF.
Patents also describe the use of fluorinated dicarboxylic acids, such as 2-fluoroterephthalic acid, as ligands for constructing MOFs with specific adsorption properties. google.com The presence of fluorine atoms on the ligand can alter the electronic properties and steric profile of the linker, thereby influencing the framework's structure and function. Given these examples, this compound represents a potential candidate for the design of novel MOFs. The difluoromethoxy group, in addition to the fluoro substituent, could impart unique properties to the resulting framework, such as selective interactions with guest molecules. The synthesis of such MOFs would typically involve the solvothermal reaction of a metal salt with the carboxylic acid ligand. google.comjustia.com
| Ligand/Modulator Example | Metal Ion | MOF Application/Property | Reference |
| 2-Fluorobenzoic Acid | Holmium | Modulator in MOF synthesis | fujifilm.com |
| 2-Fluoroterephthalic Acid | Zinc | CO2 Adsorption | google.com |
| 1,4-Phenylenediacrylic acid | Zirconium | Phototunable MOFs | justia.com |
Utility in Radiochemistry for the Synthesis of Imaging Agents
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes to visualize and quantify biological processes in vivo. The development of novel PET imaging agents is a major focus of radiochemistry research. Fluorine-18 is a commonly used positron-emitting radionuclide due to its favorable decay characteristics.
There are no specific reports in the provided search results on the use of this compound for the synthesis of radiolabeled imaging agents. However, the presence of a fluorine atom in its structure suggests its potential as a precursor for the synthesis of an 18F-labeled analog. The development of fluorinated carboxylic acids as PET probes for imaging aberrant metabolism in cancer is an active area of research. For instance, 3-[18F]-fluoro-2,2-dimethylpropionic acid has been evaluated as an imaging agent for tumor detection.
The synthesis of radiolabeled compounds often involves the nucleophilic substitution of a leaving group with [18F]fluoride. A synthetic precursor to [18F]-3-(difluoromethoxy)-2-fluorobenzoic acid could potentially be designed to undergo such a reaction. A patent for a radiolabeled compound for PET imaging describes structures that could conceptually be derived from precursors related to fluorinated benzoic acids, highlighting the general interest in such molecules for PET probe development. google.com The difluoromethoxy group could also influence the pharmacokinetic properties of a potential PET tracer, making this compound an interesting scaffold for future radiopharmaceutical development.
| Radiotracer Example | Application | Key Structural Feature |
| 3-[18F]-Fluoro-2,2-dimethylpropionic acid | Tumor Detection | Fluorinated carboxylic acid |
| [18F]NIDA-42033 | CB1 Cannabinoid Receptor Imaging | Fluorinated pyrazole |
| General Formula (1) in Patent JP6448231B2 | Dopamine Nervous System Evaluation | Radiolabeled aromatic amine |
Broader Research Perspectives on Fluorinated Benzoic Acids
Environmental Fate and Biodegradation Studies
The widespread use of organofluorine compounds has prompted significant research into their environmental persistence and biodegradability. nih.gov The inherent strength of the carbon-fluorine bond makes many of these compounds resistant to natural degradation processes. nih.govnih.gov
Research indicates that the biodegradation of polyfluorinated compounds is challenging for microorganisms. mdpi.com However, degradation is not impossible. Microbes often metabolize these molecules by first targeting less stable parts of the structure, such as carboxyl or hydroxyl groups, rather than directly cleaving the C-F bond. mdpi.com This initial metabolic activation can make subsequent C-F bond cleavage more feasible. mdpi.com Studies have shown that some microorganisms can utilize organofluorine compounds as their sole carbon source, although the process can be slow. dtic.milresearchgate.net For example, the metabolism of 2-fluorobenzoic acid has been studied in Pseudomonas species, indicating specific enzymatic pathways for its degradation. wikipedia.orgnih.gov
A significant environmental concern is the potential for fluorinated products of incomplete combustion (PICs) to be released when materials containing organofluorines are incinerated. epa.gov These PICs can be highly persistent and mobile in the environment, potentially accumulating in water resources. epa.gov The challenges and mechanisms in the biodegradation of these compounds are summarized below.
Table 1: Summary of Biodegradation Challenges and Mechanisms for Fluorinated Compounds
| Feature | Description | Relevant Research Findings |
|---|---|---|
| C-F Bond Strength | The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, conferring high thermal and chemical stability. nih.gov | This stability makes organofluorine compounds generally recalcitrant to environmental degradation. nih.gov |
| Metabolic Activation | Microorganisms often initiate degradation by attacking non-fluorinated functional groups (e.g., carboxylates, phenyl rings). mdpi.com | This strategy activates the molecule, facilitating the eventual cleavage of the C-F bond. mdpi.com |
| Microbial Catabolism | Specific microorganisms have demonstrated the ability to degrade organofluorine compounds, sometimes using them as a primary food source. nih.govdtic.mil | Catabolism can proceed along established pathways, sometimes leading to the release of fluoride (B91410) ions from an unstable intermediate. researchgate.net |
| Incomplete Combustion | Thermal treatment of organofluorine waste can generate smaller, highly stable fluorinated PICs. epa.gov | These byproducts, such as trifluoroacetic acid, are very persistent and mobile, posing long-term environmental risks. epa.govyoutube.com |
Advanced Materials Science Applications
Fluorinated benzoic acids are valuable building blocks in materials science due to the unique properties conferred by fluorine. These properties include high thermal stability, chemical inertness, and modified electronic characteristics. youtube.comrsc.org
Fluorination is a powerful strategy for tuning the properties of advanced materials for specific applications. nih.gov By selectively replacing hydrogen with fluorine, scientists can precisely adjust a material's electronic structure, surface energy, and intermolecular forces. nih.govdrexel.edu
One prominent application is in the development of Metal-Organic Frameworks (MOFs). Using fluorinated linkers, such as derivatives of fluorobenzoic acid, researchers can create fluorinated MOFs (F-MOFs) with tailored pore environments. rsc.orgrsc.org The presence of fluorine atoms decorating the pores can increase the material's hydrophobicity and enhance its affinity for specific gases like carbon dioxide, making F-MOFs promising candidates for gas separation and storage. rsc.orgrsc.org
In the field of organic electronics, fluorination is used to modify the properties of organic semiconductors. Attaching fluorine atoms to an aromatic system, like in a benzoic acid derivative, lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This allows for precise control over the electronic and optoelectronic properties of the material, which is critical for creating efficient organic light-emitting diodes (OLEDs) and solar cells. nih.gov Furthermore, fluorination can improve the tribological (lubricating) properties of carbonaceous materials. mdpi.com
| Tribological Properties | Reduces friction and improves lubrication. mdpi.com | Use as additives in high-performance lubricants. mdpi.com |
The incorporation of fluorine is a cornerstone of modern hydrophobic and superhydrophobic material design. The low surface energy of fluorinated compounds is the primary driver of this effect. acs.org When water comes into contact with a fluorinated surface, the weak intermolecular forces between the water and the fluorinated molecules lead to a high contact angle, causing water to bead up and roll off easily. mdpi.com
This principle is explained by the concept of "polar hydrophobicity," where the combination of the C-F bond's polarity and its nonpolarizability drives molecular organization and repels water. uark.edu Research has also shown that fluorocarbons tend to pack less densely on surfaces, which results in poorer van der Waals interactions with water, further enhancing hydrophobicity. nih.gov
Practical applications include the creation of superhydrophobic coatings using fluorinated silica (B1680970) nanoparticles. mdpi.com These nanoparticles can be applied to various substrates, creating surfaces with water contact angles exceeding 150°, which are highly desirable for self-cleaning, anti-icing, and anti-corrosion applications. mdpi.com
Future Directions and Emerging Trends in Fluorinated Organic Chemistry
The field of fluorinated organic chemistry is dynamic and continuously evolving, driven by the demand for high-performance molecules in medicine, agriculture, and materials science. google.com A major trend is the development of new, more efficient, and selective fluorination methods. numberanalytics.comnumberanalytics.com Researchers are exploring novel techniques such as electrochemical, photochemical, and enzymatic fluorination to introduce fluorine into complex molecules with greater precision and under milder conditions. numberanalytics.com
Another key area of focus is the design of novel fluorinating agents that are safer and more effective. numberanalytics.comresearchgate.net As the applications for fluorinated compounds expand, so does the need for a diverse toolbox of reagents to construct them.
Future growth is anticipated in the application of fluorinated compounds in emerging technological areas. youtube.com These include the development of advanced biomaterials, new components for nanotechnology, and high-performance materials for energy storage and conversion technologies, such as improved electrolytes for batteries. youtube.comnumberanalytics.com Alongside these innovations, there is a growing emphasis on sustainability, with research directed toward creating eco-friendly fluorinated compounds and improving the recyclability of fluorinated materials to mitigate their environmental impact. datainsightsmarket.com
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(difluoromethoxy)-2-fluorobenzoic acid, and how do they influence its chemical reactivity?
- Answer : The compound (C₈H₅F₃O₃) features a benzoic acid core with a difluoromethoxy (-OCF₂F) group at position 3 and a fluorine atom at position 2. The carboxylic acid group enables typical acid-base reactions (e.g., esterification, amidation), while the electron-withdrawing difluoromethoxy group enhances electrophilic substitution resistance and modulates electronic properties. Structural analogs (e.g., 3-(difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid) demonstrate that substituent positioning affects reactivity and biological activity .
Q. What standard synthetic routes are employed for synthesizing this compound?
- Answer : While direct synthesis data is limited, analogous compounds (e.g., 3-[(2-fluorobenzyl)oxy]benzoic acid) suggest a multi-step approach:
Halogenation : Introduce fluorine at position 2 via electrophilic fluorination or nucleophilic displacement (e.g., using KF in polar aprotic solvents) .
Difluoromethoxylation : Couple a difluoromethoxy group at position 3 using reagents like chlorodifluoromethane under basic conditions (K₂CO₃/DMF) .
Carboxylic Acid Activation : Protect/deprotect the acid group during reactions to avoid side reactions .
Q. How is this compound characterized in analytical workflows?
- Answer : Standard techniques include:
- NMR/IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- HPLC/MS : Assess purity and molecular weight (m/z 207.026 [M+H]⁺, CCS 144.1 Ų predicted via ion mobility) .
- X-ray Crystallography : Resolve crystal structure for regiochemical confirmation (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Answer : Critical factors include:
- Reagent Selection : Use anhydrous conditions and catalysts (e.g., CuI for Ullmann-type couplings) to enhance difluoromethoxy group incorporation .
- Temperature Control : Maintain ≤60°C during fluorination to minimize decomposition .
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during electrophilic substitutions .
Q. What computational strategies predict the physicochemical and biological properties of this compound?
- Answer :
- Collision Cross-Section (CCS) Predictions : Ion mobility data (e.g., CCS 144.1 Ų for [M+H]⁺) aids in mass spectrometry identification .
- DFT Calculations : Model electronic effects of fluorine substituents on acidity (pKa ~2.5–3.0 estimated) and lipophilicity (logP ~1.8) .
- Molecular Docking : Screen against prostaglandin E2 receptors (EP2/EP4) to hypothesize anti-inflammatory mechanisms, as seen in benzofuran analogs .
Q. What strategies address solubility challenges in biological assays for this compound?
- Answer :
- Salt Formation : Convert to sodium or potassium salts to enhance aqueous solubility .
- Co-solvents : Use DMSO/water mixtures (<10% DMSO) to maintain compound stability .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis in vivo regenerating the active form .
Contradictions and Research Gaps
- Lack of Direct Bioactivity Data : While analogs (e.g., benzofuran derivatives) suggest anti-inflammatory potential, no direct studies on this compound are reported. Researchers should validate target interactions via SPR or radioligand binding assays .
- Synthetic Challenges : Competing reactions (e.g., dehalogenation during fluorination) require optimization of reaction stoichiometry and catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
